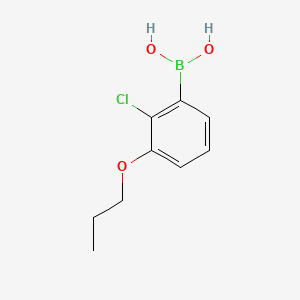

2-Chloro-3-propoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-propoxyphenylboronic acid is a heterocyclic organic compound . It has a molecular formula of C9H12BClO3 . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of boronic acids and their esters, like this compound, often involves the Suzuki–Miyaura coupling . This is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H12BClO3 . The InChI code for this compound is 1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7 (9 (8)11)10 (12)13/h3-5,12-13H,2,6H2,1H3 .Chemical Reactions Analysis

Boronic acids and their esters, including this compound, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications

Overview of Research Trends

The research on 2,4-D herbicide toxicity, closely related to chlorophenoxyacetic acids, provides insights into the characteristics of toxicity and mutagenicity of such compounds. Studies are focused on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

Crystallization and Polymorphism

Research on 2,6-Dimethoxyphenylboronic acid, a compound structurally related to 2-Chloro-3-propoxyphenylboronic acid, has explored its crystallization behavior. This includes the impact of surfactants on crystallization outcomes and stabilization of metastable polymorphs, which is significant for understanding the properties and applications of phenylboronic acids in various scientific domains (Semjonova & Be̅rziņš, 2022).

Electrochemical Degradation Studies

The electrochemical degradation of chloromethylphenoxy herbicides, similar in structure to this compound, has been studied extensively. This research provides insights into the degradation processes, efficiency, and mechanisms involved, relevant for understanding the environmental fate and treatment of such compounds (Boye et al., 2006).

Analysis of Herbicide Residues

Methods for quantifying chlorophenoxy acid herbicides, related to this compound, in environmental samples have been developed. This research is crucial for monitoring and managing the environmental impact of these herbicides (Wintersteiger, Goger, & Krautgartner, 1999).

Drug Delivery Research

The decoration of nanoparticles with phenylboronic acid, akin to this compound, has been explored for tumor-targeted drug delivery. This research demonstrates the potential of boronic acid-modified nanoparticles in enhancing tumor accumulation and antitumor effect (Wang et al., 2016).

Synthesis and Catalysis

Studies on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters, related to this compound, have shown significant advancements. This research is relevant for the synthesis of various functionalized aryl- and alkenyl-carboxylic acids, demonstrating the versatility of boronic esters in organic synthesis (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Mechanism of Action

Target of Action

2-Chloro-3-propoxyphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with an electrophilic organic group . Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This process is fundamental to the synthesis of a wide range of organic compounds, making this compound a valuable reagent in synthetic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can significantly affect the rate of the Suzuki–Miyaura cross-coupling reaction . Specifically, the reaction rate can be considerably accelerated at physiological pH . Therefore, careful control of environmental conditions is crucial for optimizing the efficacy and stability of this compound in synthetic reactions.

properties

IUPAC Name |

(2-chloro-3-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEDIOJOGFVJCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCCC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681523 |

Source

|

| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-51-3 |

Source

|

| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)

![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B578633.png)